4-amino-4-methyl-1lambda4-thian-1-one hydrochloride
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Overview
Description
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride is a chemical compound with the molecular formula C5H11NOS·HCl It is a derivative of thian-1-one, featuring an amino group and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride typically involves the reaction of 4-methylthian-1-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-1-one moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride can be compared with other similar compounds, such as:
4-amino-4-methylthian-1-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-methylthian-1-one: Lacks the amino group, resulting in different chemical and biological properties.
4-amino-1lambda4-thian-1-one: Lacks the methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
2757917-11-4 |
---|---|
Molecular Formula |
C6H14ClNOS |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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